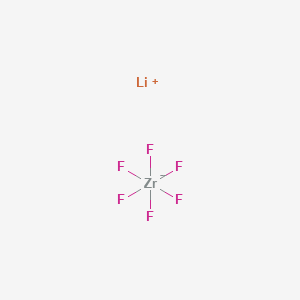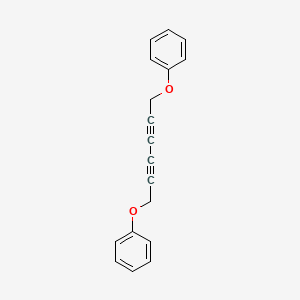
CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorotris(triphenylphosphine)copper(I) is an organometallic compound with the formula ([ (C_6H_5)_3P]_3CuCl). It is a coordination complex consisting of a copper(I) ion coordinated to three triphenylphosphine ligands and one chloride ion. This compound is known for its applications in organic synthesis and catalysis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorotris(triphenylphosphine)copper(I) can be synthesized through the reaction of copper(I) chloride with triphenylphosphine in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows: [ \text{CuCl} + 3 \text{PPh}_3 \rightarrow [ \text{Cu(PPh}_3)_3\text{Cl}] ]
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of chlorotris(triphenylphosphine)copper(I) in a laboratory setting involves the use of standard Schlenk techniques to handle air-sensitive compounds. The reaction is usually carried out at room temperature, and the product is purified by recrystallization from a suitable solvent .
Análisis De Reacciones Químicas
Types of Reactions
Chlorotris(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) complexes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with chlorotris(triphenylphosphine)copper(I) include halides, alkyl halides, and other organometallic compounds. Reactions are typically carried out under inert atmospheres to prevent oxidation and degradation of the compound .
Major Products Formed
The major products formed from reactions involving chlorotris(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the triphenylphosphine ligands can be replaced by other phosphine ligands or nitrogen-based ligands .
Aplicaciones Científicas De Investigación
Chlorotris(triphenylphosphine)copper(I) has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst in various organic reactions, such as coupling reactions and cycloadditions.
Material Science: The compound is used in the preparation of conductive polymers and other advanced materials.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which chlorotris(triphenylphosphine)copper(I) exerts its effects involves the coordination of the copper(I) ion to the triphenylphosphine ligands. This coordination stabilizes the copper(I) ion and allows it to participate in various catalytic cycles. The compound can facilitate electron transfer processes and activate substrates for subsequent reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Chlorotris(triphenylphosphine)rhodium(I): Similar in structure but contains rhodium instead of copper.
Chlorotris(triphenylphosphine)cobalt(I): Contains cobalt and has different reactivity and applications.
Bromotris(triphenylphosphine)copper(I): Similar structure but with a bromide ion instead of chloride.
Uniqueness
Chlorotris(triphenylphosphine)copper(I) is unique due to its specific coordination environment and the properties imparted by the copper(I) ion. It offers distinct reactivity compared to its rhodium and cobalt analogs, making it particularly useful in certain catalytic applications and organic transformations .
Propiedades
Número CAS |
15709-76-9 |
|---|---|
Fórmula molecular |
C54H45ClCuP3 |
Peso molecular |
885.855383 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Quinolinium,1-methyl-2-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-, iodide (1:1)](/img/structure/B1144243.png)
